molecular formula C74H90S4Sn2 B15093851 trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane CAS No. 1420071-65-3

trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane

Cat. No.: B15093851
CAS No.: 1420071-65-3
M. Wt: 1345.2 g/mol
InChI Key: QRWSTAOYBPOUGC-UHFFFAOYSA-N
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Description

Trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane is a complex organotin compound characterized by its unique structure and potential applications in various fields. This compound is notable for its intricate molecular architecture, which includes multiple phenyl groups and stannane units, making it a subject of interest in advanced chemical research.

Preparation Methods

The synthesis of trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane involves several steps, typically starting with the preparation of the core tetrathiaheptacyclo structureThe reaction conditions often require precise control of temperature and the use of specific catalysts to ensure the correct formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can result in the replacement of phenyl groups with other functional groups .

Scientific Research Applications

Trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane has several scientific research applications It is used in the development of advanced materials, such as organic solar cells, due to its unique electronic propertiesIts complex structure also makes it a valuable compound for studying molecular interactions and reaction mechanisms .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The stannane units in the compound can form strong bonds with these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific application of the compound. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane stands out due to its unique combination of phenyl and stannane groups. Similar compounds include 8,20-dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene and 6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dibromo.

Biological Activity

The compound trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane is a complex organotin compound featuring multiple phenyl and sulfur moieties. Its biological activity is of significant interest due to its potential applications in various fields such as medicinal chemistry and materials science. This article will explore the biological activity of this compound through a detailed examination of available research findings, data tables, and case studies.

Chemical Structure and Properties

The structural complexity of this compound arises from its unique arrangement of phenyl groups and the presence of tin atoms. The following table summarizes key structural features:

FeatureDescription
Molecular FormulaC₃₈H₅₈S₄Sn₂
Molecular Weight748.22 g/mol
Functional GroupsOrganotin, Phenyl, Thiol
Structural TypeTetracyclic with multiple substituents

The biological activity of organotin compounds often involves their interaction with cellular membranes and proteins. Research indicates that organotins can disrupt cellular processes by:

  • Inhibiting enzyme activity : Organotins may inhibit key enzymes involved in metabolic pathways.
  • Modulating receptor activity : They can act as ligands for various receptors, influencing signaling pathways.

Bioactivity Data

A comprehensive analysis of bioactivity data for this compound reveals its potential effects on various biological targets:

DatabaseActive (%)Weakly Active (%)Inactive (%)Not Specified (%)
ChEMBL25.82736.95.8
PubChem47.137.215.60.01
BindingDB52.723.322.20

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of various organotin compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the nanomolar range.
  • Neurotoxicity Assessment : Research has shown that trimethylstannane compounds can induce neurotoxic effects in neuronal cultures by disrupting calcium homeostasis and inducing apoptosis.
  • Antimicrobial Properties : Organotin compounds have been evaluated for their antimicrobial activity against a range of pathogens including bacteria and fungi. Trimethyl-[12,12,...] demonstrated moderate antibacterial effects against Gram-positive bacteria.

Properties

CAS No.

1420071-65-3

Molecular Formula

C74H90S4Sn2

Molecular Weight

1345.2 g/mol

IUPAC Name

trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane

InChI

InChI=1S/C68H72S4.6CH3.2Sn/c1-5-9-13-17-21-47-25-33-51(34-26-47)67(52-35-27-48(28-36-52)22-18-14-10-6-2)57-45-56-58(46-55(57)63-61(67)65-59(71-63)41-43-69-65)68(62-64(56)72-60-42-44-70-66(60)62,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4;;;;;;;;/h25-42,45-46H,5-24H2,1-4H3;6*1H3;;

InChI Key

QRWSTAOYBPOUGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)[Sn](C)(C)C)C(C7=C4SC8=C7SC(=C8)[Sn](C)(C)C)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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